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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cendifensine, also known as NOE-115, is a novel monoamine reuptake inhibitor currently
under investigation for various neurological and psychiatric disorders.[1] As a serotonin-
norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique triple-action mechanism
presents a promising therapeutic profile.[1] This document provides a comprehensive technical
overview of the chemical structure of Cendifensine, detailing its physicochemical properties,
the experimental methodologies typically employed for its structural elucidation, and its
molecular mechanism of action.

Chemical Identity and Properties

Cendifensine is a chiral small molecule featuring a central pyrrolidine ring. Its systematic
chemical name is (3,4-dichlorophenyl)-[(3S)-3-propylpyrrolidin-3-yljmethanone.[1][2] The
structure is characterized by a 3,4-dichlorophenyl ketone group and a propyl group attached to
the same stereocenter of the pyrrolidine ring.

Quantitative Structural and Physicochemical Data

The key quantitative data for Cendifensine are summarized in the table below for easy
reference and comparison.
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Identifier Value Source

(3,4-dichlorophenyl)-[(3S)-3-
IUPAC Name propylpyrrolidin-3- PubChem|[2], Wikipedia[1]
yllmethanone

CAS Number 1034048-49-1 Wikipedia[1], PubChem][2]
Chemical Formula C14H17CI2NO Wikipedia[1], PubChem][2]
Molecular Weight 286.20 g/mol Wikipedia[1], PubChem][2]

cccC =
SMILES [C@OILCCNCI)CEO)C PubChem[2]
2=CC(=C(C=C2)CI)CI

HVLPRTLORBIKNG-
InChiKey PubChem|[2]
AWEZNQCLSA-N

Experimental Protocols for Structural Elucidation

The definitive structure of a novel chemical entity like Cendifensine is established through a
combination of spectroscopic and analytical techniques. While specific raw data from the initial
discovery is proprietary, the following protocols describe the standard methodologies used for
such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a
molecule.

e 1H NMR (Proton NMR): This technique is used to identify the number of different types of
protons, their chemical environments, and their proximity to other protons. For
Cendifensine, *H NMR would confirm the presence of the propyl group (distinct triplet and
sextet patterns), the protons on the pyrrolidine ring, and the aromatic protons on the
dichlorophenyl group (showing characteristic splitting patterns). Commercial suppliers of
Cendifensine confirm the availability of *H NMR data for batch verification.[3]

e 13C NMR (Carbon NMR): This experiment determines the number of non-equivalent carbons
and their chemical environment (e.g., alkyl, aromatic, carbonyl). Key signals would
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correspond to the carbonyl carbon of the ketone, the carbons of the dichlorophenyl ring, the
quaternary carbon of the pyrrolidine, and the carbons of the propyl chain.

e 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for
assembling the molecular structure.

o COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance,
within the propyl group and the pyrrolidine ring.

o HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded
protons and carbons.

o HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between
protons and carbons over two to three bonds, which is critical for connecting the
dichlorophenyl ketone moiety to the quaternary carbon of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the
compound.

» High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass
measurement, allowing for the unambiguous determination of the molecular formula
(C14H17CI2NO). The characteristic isotopic pattern of the two chlorine atoms would be a key
confirmatory feature in the mass spectrum.

X-ray Crystallography
X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in its
crystalline state.

e Protocol: A suitable single crystal of Cendifensine (often as a salt, such as the hydrochloride
form mentioned in patents[4]) is grown. This crystal is then mounted in an X-ray
diffractometer. As X-rays pass through the crystal, they are diffracted into a unique pattern.
By analyzing the positions and intensities of these diffracted spots, the electron density map
of the molecule can be calculated, revealing the precise spatial arrangement of every atom,
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bond lengths, and bond angles, and confirming the (S)-stereochemistry at the C3 position of
the pyrrolidine ring.

Below is a logical workflow for the structural elucidation process.
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Logical Workflow for Structural Elucidation of Cendifensine.

Mechanism of Action & Signhaling Pathway

Cendifensine functions as a serotonin (5-HT), norepinephrine (NE), and dopamine (DA)
reuptake inhibitor.[3][5] It binds to and blocks the function of the respective monoamine
transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the
dopamine transporter (DAT).

By inhibiting these transporters, Cendifensine prevents the reabsorption of these
neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an
increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine
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in the synapse, thereby enhancing neurotransmission in all three systems. This "triple-action" is
believed to contribute to a broader spectrum of therapeutic effects compared to more selective
reuptake inhibitors.

The signaling pathway initiated by Cendifensine's action is depicted below.

Cendifensine

Inhibits [Inhibits \Inhibits

resynaptic [Transporte

SERT NET DAT

U I
// I \\
[
,/Reuptake Blocked :Reuptake Blocked \\Reuptake Blocked
\

\

|
Synaptic Cleft \

Serotonin (5-HT)

Norepinephrine (NE)

Dopamine (DA)

Increased Signaling [Increased Signaling / Increased Signaling

Postsynaptic Receptors
(Enhanced Activation)

Click to download full resolution via product page

Mechanism of Action of Cendifensine at the Synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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